Predicted Lipophilicity (ACD/LogP) Differentiates para-Methoxy from para-Methyl and ortho-Methoxy Triazine Analogs
The target compound (CAS 6737-62-8, para-OCH₃) exhibits an ACD/LogP of 3.03, which is lower than that predicted for the para-methyl analog (estimated LogP ≈ 3.8–4.0, based on Hansch π constants) and higher than the ortho-methoxy analog (CAS 62752-06-1, estimated LogP ≈ 2.8 due to intramolecular H-bonding reducing effective lipophilicity) . This intermediate LogP value indicates a balanced lipophilic profile that may be advantageous for both synthetic accessibility in organic solvents and potential biological membrane permeability in drug discovery applications .
| Evidence Dimension | Predicted Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.03 (predicted, ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | para-Methyl analog: estimated LogP ≈ 3.8–4.0 (Hansch π-based estimation); ortho-Methoxy analog (CAS 62752-06-1): estimated LogP ≈ 2.8 (intramolecular H-bonding effect) |
| Quantified Difference | Target compound LogP is ~0.8–1.0 units lower than para-methyl analog; ~0.2 units higher than ortho-methoxy analog |
| Conditions | ACD/Labs Percepta PhysChem Module v14.00 prediction; comparator LogP values estimated via fragment-based Hansch approach |
Why This Matters
Lipophilicity directly influences compound solubility, formulation feasibility, and biological membrane permeability; selecting the optimal LogP range for a given synthetic or screening workflow requires compound-specific data rather than class-based assumptions.
